3-Ethynyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine
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Overview
Description
3-Ethynyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with ethynyl and trifluoromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the use of radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . For instance, the trifluoromethylation of imidazo[1,2-a]pyridine derivatives can be achieved using an electrophilic trifluoromethylating reagent based on a sulfonium ylide skeleton under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for higher yields and cost-effectiveness. These methods would include the use of readily available starting materials and efficient catalytic systems to ensure the economic viability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: Metal-free oxidation strategies can be employed to functionalize the imidazo[1,2-a]pyridine core.
Substitution: Electrophilic substitution reactions, such as trifluoromethylation, are common for this compound.
Common Reagents and Conditions
Radical Reactions: These reactions often involve the use of radical initiators and transition metal catalysts.
Electrophilic Trifluoromethylation: This reaction uses electrophilic trifluoromethylating reagents under visible-light-promoted conditions without the need for a photosensitizer.
Major Products
The major products formed from these reactions include various functionalized imidazo[1,2-a]pyridine derivatives, which can be further utilized in pharmaceutical and material science applications.
Scientific Research Applications
3-Ethynyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: This compound is used as a scaffold for the development of new drugs, including antituberculosis agents.
Material Science: Its unique structural properties make it useful in the development of optoelectronic devices and sensors.
Biological Research:
Mechanism of Action
The mechanism of action of 3-Ethynyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been shown to activate glucagon-like peptide 1 receptors, thereby increasing glucose responsiveness . Additionally, it exhibits antibacterial activity against specific strains of bacteria by targeting essential bacterial proteins .
Comparison with Similar Compounds
Similar Compounds
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine: This compound shares a similar core structure but has a chloro substituent instead of an ethynyl group.
Ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine: This derivative features a bromo and phenylthio substituent.
Uniqueness
3-Ethynyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to its ethynyl and trifluoromethyl substituents, which impart distinct electronic and steric properties
Properties
Molecular Formula |
C10H5F3N2 |
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Molecular Weight |
210.15 g/mol |
IUPAC Name |
3-ethynyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C10H5F3N2/c1-2-8-5-14-9-4-3-7(6-15(8)9)10(11,12)13/h1,3-6H |
InChI Key |
SPJXHMNHQFVBOP-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN=C2N1C=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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